molecular formula C21H17NO B12787919 2-Methyl-3,3-diphenyl-2,3-dihydro-1H-isoindol-1-one CAS No. 20141-84-8

2-Methyl-3,3-diphenyl-2,3-dihydro-1H-isoindol-1-one

Katalognummer: B12787919
CAS-Nummer: 20141-84-8
Molekulargewicht: 299.4 g/mol
InChI-Schlüssel: HQUIZCSNXDHYGH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Methyl-3,3-diphenyl-2,3-dihydro-1H-isoindol-1-one is a heterocyclic compound with a unique structure that includes a fused isoindoline ring system

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3,3-diphenyl-2,3-dihydro-1H-isoindol-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methylbenzylamine with benzophenone in the presence of a strong acid catalyst, such as hydrochloric acid, to facilitate the cyclization process . The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through recrystallization or chromatography techniques to ensure high purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-Methyl-3,3-diphenyl-2,3-dihydro-1H-isoindol-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding isoindole derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or alkylating agents (R-X) can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield isoindole derivatives, while reduction can produce dihydroisoindolines.

Wissenschaftliche Forschungsanwendungen

2-Methyl-3,3-diphenyl-2,3-dihydro-1H-isoindol-1-one has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-Methyl-3,3-diphenyl-2,3-dihydro-1H-isoindol-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-Methyl-2,3-dihydro-1H-inden-1-one
  • 1,3-Dimethyl-2-phenyl-2,3-dihydro-1H-benzoimidazole
  • 4-(2,3-Dihydro-1,3-dimethyl-1H-benzimidazol-2-yl)-N,N-diphenylaniline

Uniqueness

2-Methyl-3,3-diphenyl-2,3-dihydro-1H-isoindol-1-one is unique due to its fused isoindoline ring system, which imparts specific chemical and physical properties.

Eigenschaften

CAS-Nummer

20141-84-8

Molekularformel

C21H17NO

Molekulargewicht

299.4 g/mol

IUPAC-Name

2-methyl-3,3-diphenylisoindol-1-one

InChI

InChI=1S/C21H17NO/c1-22-20(23)18-14-8-9-15-19(18)21(22,16-10-4-2-5-11-16)17-12-6-3-7-13-17/h2-15H,1H3

InChI-Schlüssel

HQUIZCSNXDHYGH-UHFFFAOYSA-N

Kanonische SMILES

CN1C(=O)C2=CC=CC=C2C1(C3=CC=CC=C3)C4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.